
2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(2-(2,6-dimethylmorpholino)-2-oxoethoxy)-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a heterocyclic compound that has been identified as a potential kinase inhibitor . It is capable of inhibiting one or more kinases, especially SYK (Spleen Tyrosine Kinase), LRRK2 (Leucine-rich repeat kinase 2), and/or MYLK (Myosin light chain kinase) or mutants thereof . The compound finds applications in the treatment of a variety of diseases, including autoimmune diseases, inflammatory diseases, bone diseases, metabolic diseases, neurological and neurodegenerative diseases, cancer, cardiovascular diseases, allergies, asthma, Alzheimer’s disease, Parkinson’s disease, skin disorders, eye diseases, infectious diseases, and hormone-related diseases .
Scientific Research Applications
Synthesis and Evaluation in Lubricating Greases
- A study by Hussein, Ismail, & El-Adly (2016) focused on synthesizing derivatives similar to the mentioned compound and evaluating their efficiency as antioxidants in lubricating greases. The study revealed varying degrees of efficiency in reducing total acid numbers and oxygen pressure in lubricating greases.
Antimicrobial Agents
- Research by Raju et al. (2016) involved synthesizing compounds with structures related to the mentioned chemical and assessing their antibacterial and antifungal activities. The study identified significant antibacterial activity against various strains, highlighting the potential of these compounds as antimicrobial agents.
Heterocyclic Derivatives Synthesis
- A study by Sayapin et al. (2009) involved the synthesis of heterocyclic derivatives based on pyran-2-ones, closely related to the mentioned compound. The research aimed at exploring new chemical structures, potentially useful in various applications.
Anticancer Activity
- Liu et al. (2009) synthesized novel derivatives with structural similarities to the compound and evaluated their anticancer activities. Certain compounds showed promising inhibitory activities against specific cancer cell lines.
Chemical Structure and Mechanistic Studies
- Another study by Singh et al. (1997) explored the reaction of hydrazinoquinolines with trifluoromethyl-β-diketones, leading to the formation of pyrazoles. This research provides insights into the chemical behavior and possible applications of similar compounds.
Mechanism of Action
The compound is capable of inhibiting one or more kinases, especially SYK (Spleen Tyrosine Kinase), LRRK2 (Leucine-rich repeat kinase 2), and/or MYLK (Myosin light chain kinase) or mutants thereof . These kinases are involved in a variety of signal transduction processes within cells . By inhibiting these kinases, the compound can potentially modulate these signaling pathways and have therapeutic effects in a variety of diseases .
Future Directions
properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethoxy]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5/c1-16-10-25(11-17(2)30-16)23(27)15-29-22-14-28-20(9-21(22)26)13-24-8-7-18-5-3-4-6-19(18)12-24/h3-6,9,14,16-17H,7-8,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZSOJFLZXAKJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(2-(2,6-dimethylmorpholino)-2-oxoethoxy)-4H-pyran-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-cyano-N-(1-phenylethyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2733430.png)

![1'-(2-Methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2733432.png)
![7-methyl-2-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2733433.png)
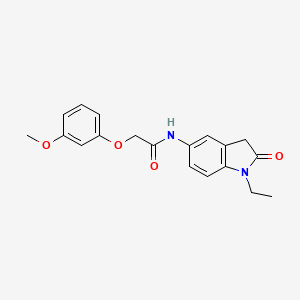
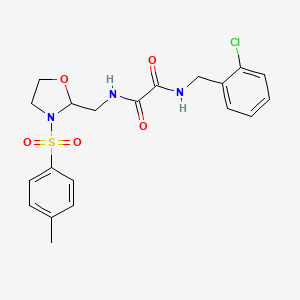
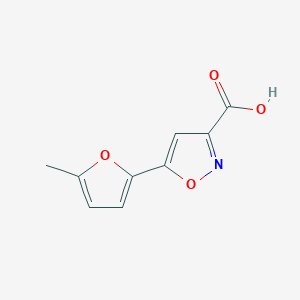
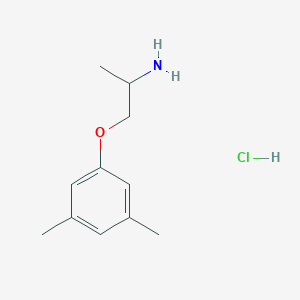
![3-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-1H-1,2,4-triazol-5-amine](/img/structure/B2733439.png)
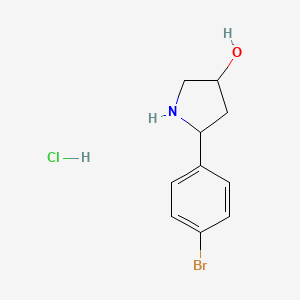
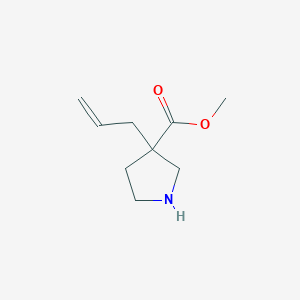
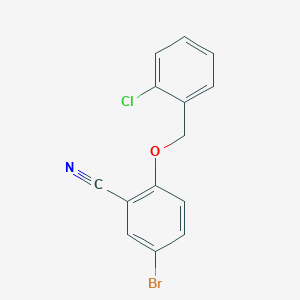
![1,3,6-trimethyl-5-((pyridin-3-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2733447.png)
![2-[2-(Methylsulfanyl)ethyl]aniline](/img/structure/B2733450.png)